3-メトキシ-5-メチルイソキサゾール

概要

説明

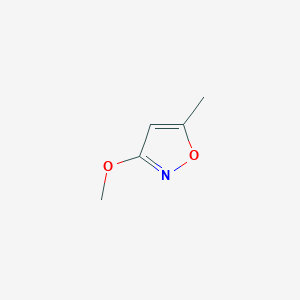

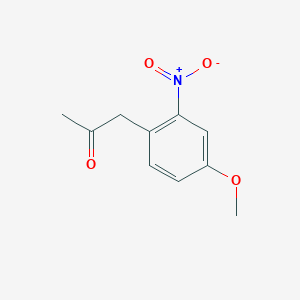

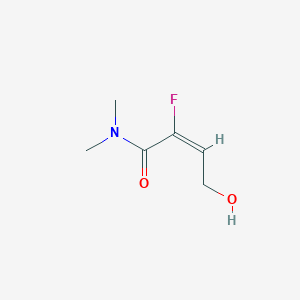

3-Methoxy-5-methylisoxazole is a compound with the molecular formula C5H7NO2 and a molecular weight of 113.12 .

Molecular Structure Analysis

The InChI code for 3-Methoxy-5-methylisoxazole is 1S/C5H7NO2/c1-4-3-5(7-2)6-8-4/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

3-Methoxy-5-methylisoxazole is a yellow liquid . It should be stored at a temperature between 0-5°C .

科学的研究の応用

創薬

イソキサゾールは、多くの市販薬に見られる5員環複素環系です . “3-メトキシ-5-メチルイソキサゾール”はこのカテゴリーに属し、創薬分野で潜在的に使用できる可能性があります .

生物学研究

“3-メトキシ-5-メチルイソキサゾール”は、その潜在的な生物活性により、生物学研究で使用できる可能性があります。 たとえば、イソキサゾールは、抗菌、抗真菌、抗炎症、抗癌などの幅広い生物活性を示すことがわかっています .

化学研究

“3-メトキシ-5-メチルイソキサゾール”は、特に複素環化合物の研究において、化学研究で使用できる可能性があります . 複素環化合物は、利用可能な薬物様化学空間を拡大する能力を提供するため、医薬品化学者にとって重要です .

植物成長促進

“3-メトキシ-5-メチルイソキサゾール”とは直接関係していませんが、3-ヒドロキシ-5-メチルイソキサゾールなどのイソキサゾール誘導体は、植物成長促進活性や苗の生育に使用されてきたことに留意する価値があります . これは、 “3-メトキシ-5-メチルイソキサゾール”がこの分野でも潜在的な用途がある可能性を示唆しています。

DNA / RNA合成阻害

“3-メトキシ-5-メチルイソキサゾール”とは直接関係していませんが、いくつかのイソキサゾール誘導体はDNA / RNA合成阻害剤として使用されてきました . これは、 “3-メトキシ-5-メチルイソキサゾール”がこの分野でも潜在的な用途がある可能性を示唆しています。

Safety and Hazards

While specific safety and hazard information for 3-Methoxy-5-methylisoxazole was not found, it is generally recommended to avoid breathing mist, gas, or vapors of such compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

The future directions for 3-Methoxy-5-methylisoxazole and similar compounds lie in the development of new eco-friendly synthetic strategies . Given their significance in drug discovery, there is a need to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

作用機序

Mode of Action

Isoxazoles, in general, are known to interact with their targets based on their chemical diversity

Biochemical Pathways

Isoxazoles are known to be involved in a variety of biological processes due to their diverse chemical structures . .

Result of Action

As a type of isoxazole, it may share some of the biological activities common to this class of compounds . .

Action Environment

The behavior of isoxazoles can be influenced by various factors, including the presence of other compounds, pH, temperature, and light . .

生化学分析

Biochemical Properties

3-Methoxy-5-methylisoxazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-Methoxy-5-methylisoxazole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

3-Methoxy-5-methylisoxazole has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in leukemia HL-60 cells, derivatives of isoxazole, including 3-Methoxy-5-methylisoxazole, have been observed to impact the expression of genes such as p21 WAF-1, Bax, and Bcl-2 . These genes are crucial in regulating cell cycle and apoptosis, indicating that 3-Methoxy-5-methylisoxazole can significantly influence cell function and survival.

Molecular Mechanism

The molecular mechanism of 3-Methoxy-5-methylisoxazole involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of various substrates . Additionally, 3-Methoxy-5-methylisoxazole can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxy-5-methylisoxazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Methoxy-5-methylisoxazole is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to 3-Methoxy-5-methylisoxazole in in vitro or in vivo studies has shown sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 3-Methoxy-5-methylisoxazole vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, in rat models, high doses of 3-Methoxy-5-methylisoxazole have been associated with toxicity, including liver damage and alterations in metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

3-Methoxy-5-methylisoxazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . The compound can be metabolized into various products, some of which may retain biological activity. These metabolic pathways are crucial for understanding the compound’s overall effects on cellular and organismal health.

Transport and Distribution

Within cells and tissues, 3-Methoxy-5-methylisoxazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within different tissues can influence its overall biological activity and effectiveness.

Subcellular Localization

The subcellular localization of 3-Methoxy-5-methylisoxazole can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.

特性

IUPAC Name |

3-methoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-3-5(7-2)6-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGZCQYXYLDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472014 | |

| Record name | 3-Methoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16864-45-2 | |

| Record name | 3-Methoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the studied 3-Methoxy-5-methylisoxazole derivatives interact with excitatory amino acid receptors?

A1: The research investigates two novel compounds derived from the AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid) scaffold: AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionic acid) and AMNH (2-amino-3-[2-(3-hydroxy-5-methylisoxazol-4-yl)-methyl-5-methyl-3-oxoisoxazolin-4-yl]propionic acid). These compounds were designed as antagonists for non-NMDA excitatory amino acid receptors. The study found that both AMOA and AMNH bind to non-NMDA receptors, inhibiting the binding of [3H]AMPA, a known agonist for these receptors []. This suggests a competitive binding mechanism, where the compounds occupy the receptor sites, preventing the binding and action of excitatory neurotransmitters like AMPA and kainic acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)